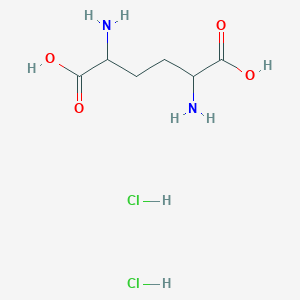

2,5-Diaminoadipic acid dihydrochloride

説明

2,5-Diaminoadipic acid dihydrochloride (2,5-DAA-D) is an important organic compound used in a variety of scientific and industrial applications. It is a white, water-soluble, crystalline solid with a molecular weight of 203.2 g/mol. 2,5-DAA-D is used as a reagent in the synthesis of a number of organic compounds, as well as in the production of fluorescent dyes and pharmaceuticals. It is also used in the preparation of a variety of polymers and as a catalyst in the polymerization of monomers.

科学的研究の応用

Chemiluminescence Derivatization Reagent for α-Keto Acids : 4,5-Diaminophthalhydrazide dihydrochloride, closely related to 2,5-Diaminoadipic acid dihydrochloride, is used as a chemiluminescence derivatization reagent for α-keto acids in liquid chromatography. It reacts selectively with α-keto acids in dilute hydrochloric acid, producing derivatives that emit chemiluminescence, useful for detection and analysis in biological and chemical studies (Ishida et al., 1990).

Synthesis of Orthogonally Protected Diaminodicarboxylic Acids : this compound is utilized in the synthesis of orthogonally protected diaminodicarboxylic acids, crucial for advanced organic synthesis. This process involves mixed Kolbe electrolysis, demonstrating the compound's importance in synthetic chemistry (Hiebl et al., 1997).

Enantioselective Synthesis of Diamino Dicarboxylic Acids : The compound is also integral in the enantioselective synthesis of diamino dicarboxylic acids, where it is used to produce high-purity alkyl diamino dicarboxylic acids. This process involves asymmetric catalytic hydrogenation, indicating its relevance in producing optically active compounds (Hiebl et al., 1999).

Electrochemical Synthesis of Diaminodicarboxylic Acid Derivatives : this compound is synthesized electrochemically from N,N-diacyldehydroalanines. This showcases its application in electrochemistry and its potential in more environmentally friendly synthesis methods (Ferreira et al., 2003).

Polymer Synthesis and Material Science : It plays a role in the synthesis of rigid-rod polymers and copolymers, where its derivatives are used. These materials have applications in fields like material science and engineering, indicating the compound's versatility (Tan et al., 1994).

作用機序

Target of Action

Research has shown that a related compound, 2-aminoadipic acid (2-aaa), is associated with the risk of developing diabetes . This suggests that 2,5-Diaminoadipic acid dihydrochloride may interact with similar targets involved in glucose homeostasis.

Mode of Action

Studies on 2-aaa have shown that it can lower fasting plasma glucose levels in mice

Biochemical Pathways

Given the association of 2-aaa with diabetes risk, it is plausible that this compound may influence pathways related to glucose metabolism .

Result of Action

Related compounds like 2-aaa have been shown to lower fasting plasma glucose levels and enhance insulin secretion from pancreatic β cells . This suggests that this compound might have similar effects.

特性

IUPAC Name |

2,5-diaminohexanedioic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4.2ClH/c7-3(5(9)10)1-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQCFLWGFNLVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

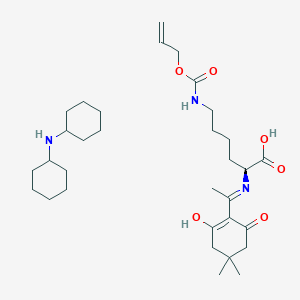

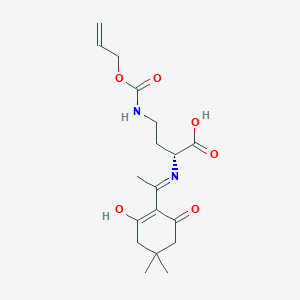

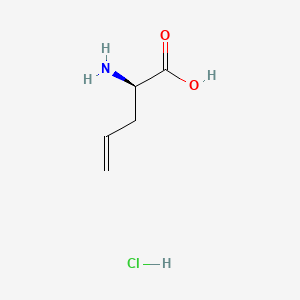

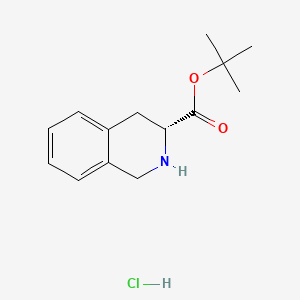

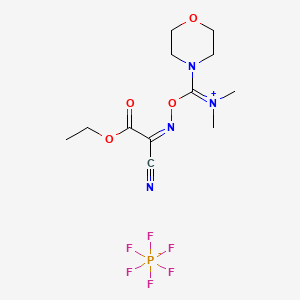

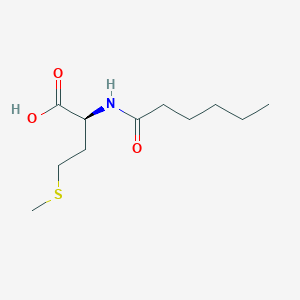

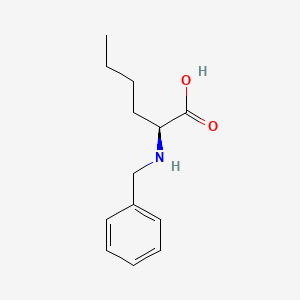

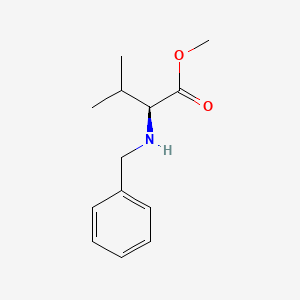

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

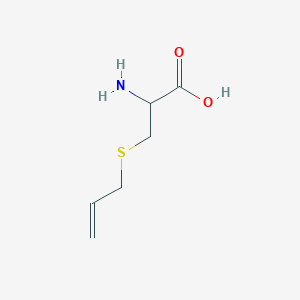

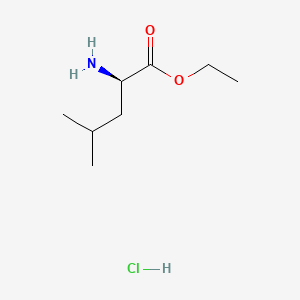

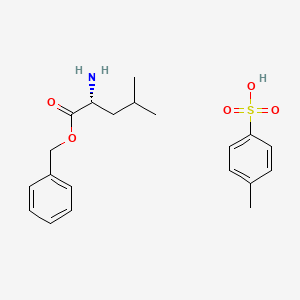

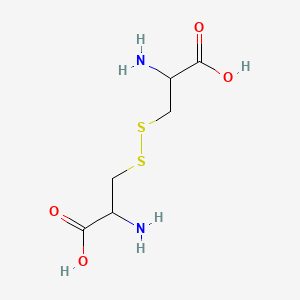

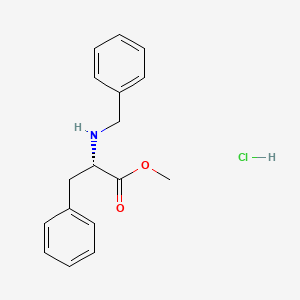

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。